N,N'-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride
Description
N,N'-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is a dihydrochloride salt characterized by a disulfide (dithio) bridge connecting two ethylenediamine backbones, each substituted with p-tolyloxybutylamine groups.
Properties
CAS No. |
38920-76-2 |
|---|---|
Molecular Formula |
C26H42Cl2N2O2S2 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-(4-methylphenoxy)butyl-[2-[2-[4-(4-methylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C26H40N2O2S2.2ClH/c1-23-7-11-25(12-8-23)29-19-5-3-15-27-17-21-31-32-22-18-28-16-4-6-20-30-26-13-9-24(2)10-14-26;;/h7-14,27-28H,3-6,15-22H2,1-2H3;2*1H |
InChI Key |
DMRHWOYWGUPEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=CC=C(C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride typically involves the reaction of p-tolyloxybutylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-tolyloxybutylamine, dithiodiethylene, and hydrochloric acid. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide linkage in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The p-tolyloxybutylamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride involves its interaction with various molecular targets. The disulfide linkage in the compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The p-tolyloxybutylamine groups can interact with proteins and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: No studies directly addressing the synthesis, stability, or bioactivity of this compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.
- Theoretical Advantages : The compound’s disulfide and aryl ether groups may synergize for targeted drug delivery or stimuli-responsive materials, but experimental validation is needed.
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